3-(Bromomethyl)-1,1-difluoropentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1,1-difluoropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrF2/c1-2-5(4-7)3-6(8)9/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGHQWCWMVPWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromomethyl 1,1 Difluoropentane
Retrosynthetic Analysis and Precursor Design for Difluoropentane Architectures
A retrosynthetic approach to 3-(Bromomethyl)-1,1-difluoropentane involves the logical disconnection of the target molecule into simpler, more readily available precursors. This analysis is pivotal in designing a feasible and efficient synthetic route.
The geminal difluoro group is a key structural feature that significantly influences the compound's properties. Several methods can be envisioned for its introduction. One common strategy involves the fluorination of a corresponding carbonyl compound. For instance, a suitable keto-ester precursor could be subjected to dehydrofluorination to yield a vinylidene fluoride (B91410), which can then be further manipulated.
Another powerful method for the formation of gem-difluorinated structures is the use of difluorocarbene. The decomposition of reagents like phenyl(trifluoromethyl)mercury (B3050301) can generate difluorocarbene, which readily adds to alkenes to form difluorocyclopropanes. beilstein-journals.org These strained rings can then undergo ring-opening reactions to yield the desired 1,1-difluoroalkane backbone. beilstein-journals.org
A patent for related compounds describes the synthesis of 2,4-difluoro-pentane-3-ol from an oxirane precursor using a hydrogen fluoride-pyridine complex, showcasing another viable route to introduce fluorine into a pentane (B18724) skeleton. google.com The choice of fluorinating agent is critical and can range from nucleophilic sources like potassium fluoride to electrophilic reagents such as Selectfluor®. dur.ac.uk
| Precursor Type | Reagent/Method | Resulting Moiety | Reference |
| Ketone/Aldehyde | Deoxyfluorinating agents (e.g., DAST, Deoxo-Fluor) | 1,1-Difluoroalkane | General Knowledge |
| Alkene | Difluorocarbene (e.g., from PhHgCF₃) | gem-Difluorocyclopropane | beilstein-journals.org |
| Oxirane | HF/Pyridine | Fluorohydrin | google.com |
| 1,3-Dicarbonyl | Selectfluor® | gem-Difluoro-1,3-dicarbonyl | acs.org |
The introduction of the bromomethyl group at the C-3 position of the difluoropentane backbone is a crucial step. A plausible and widely used method is the radical bromination of a suitable precursor. For instance, the bromination of a related compound, 1,1-difluoro-2,2-dimethylpropane, is typically achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in an inert solvent, often under photochemical or thermal initiation. Similarly, the synthesis of 3-(Bromomethyl)-2,2-difluoropentane can be accomplished through the bromination of 1,1-difluoropentane in the presence of a radical initiator. smolecule.com This suggests that a precursor such as 3-methyl-1,1-difluoropentane could be selectively brominated at the methyl group to yield the target compound.
Alternatively, the bromomethyl group can be introduced via nucleophilic substitution on a precursor containing a suitable leaving group, such as a hydroxyl or a sulfonate ester, at the desired position.
| Precursor | Reagent | Reaction Type | Resulting Moiety | Reference |
| 3-Methyl-1,1-difluoropentane | N-Bromosuccinimide (NBS), Radical Initiator | Radical Bromination | 3-(Bromomethyl) | smolecule.com |
| 3-(Hydroxymethyl)-1,1-difluoropentane | PBr₃, CBr₄/PPh₃ | Nucleophilic Substitution | 3-(Bromomethyl) | General Knowledge |
Contemporary Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several contemporary synthetic strategies can be employed to construct this compound.
Modern organic synthesis heavily relies on the functionalization of readily available olefins. A potential route to the target molecule could involve the hydroalkenylation of a strained difluorocyclopropane. Light-induced palladium-catalyzed hydroalkenylation reactions have been developed for the synthesis of alkenylated cyclopropanes, which can serve as versatile intermediates. nih.gov These methods often exhibit broad functional group tolerance and can be applied to complex structures. nih.gov
The construction of the carbon skeleton of this compound can be achieved through various C-C bond-forming reactions. One approach could involve the coupling of an organometallic reagent derived from a difluorinated building block with an electrophile containing the bromomethyl moiety, or a precursor thereof. For example, a Grignard or organolithium reagent prepared from a bromodifluoroalkane could react with a suitable epoxide or aldehyde to construct the carbon chain. Subsequent functional group manipulations would then lead to the target compound.
The precise and selective introduction of halogen atoms is paramount in the synthesis of this compound. As mentioned, electrophilic fluorinating agents like Selectfluor® offer a powerful tool for the synthesis of difluorinated compounds, particularly for 1,3-dicarbonyl derivatives which can be valuable precursors. dur.ac.ukacs.org
For the bromination step, radical bromination using NBS is a common and effective method for the selective bromination of allylic and benzylic positions, as well as unactivated C-H bonds under the right conditions. smolecule.com The synthesis of the related 5-Bromo-1,1-difluoropentane highlights the use of such halogenation strategies in preparing brominated difluoroalkanes.
| Technique | Reagent Example | Application | Reference |
| Electrophilic Fluorination | Selectfluor® | Synthesis of difluoro precursors | dur.ac.ukacs.org |
| Radical Bromination | N-Bromosuccinimide (NBS) | Introduction of the bromomethyl group | smolecule.com |
| Nucleophilic Fluorination | HF/Pyridine | Formation of fluorohydrins from epoxides | google.com |
Optimization of Reaction Conditions and Process Efficiencies
The efficient synthesis of this compound and related fluorinated compounds hinges on the careful optimization of reaction conditions. Key areas of focus include the selection of appropriate catalyst and reagent systems, the management of stereochemical and regiochemical outcomes, and the considerations for scaling the synthesis from the laboratory bench to industrial production.
Catalyst and Reagent Systems in the Synthesis of this compound
The introduction of a gem-difluoromethylene group, a key structural motif in this compound, can be achieved through various advanced synthetic methodologies. The choice of catalyst and reagents is paramount to achieving high yield and selectivity.
One effective strategy involves the use of hypervalent iodine catalysis to convert α-(bromomethyl)styrenes into 1,1-difluorinated electrophilic building blocks. nih.gov This method employs a catalytic amount of an aryliodide, such as p-TolI, which is oxidized in situ by an oxidant like Selectfluor® in the presence of an amine·HF complex to form the active difluorinating species, p-TolIF₂. nih.gov This system has been shown to be effective for the gem-difluorination of alkenes, providing a potential pathway to structures analogous to this compound. nih.gov
Nickel-catalyzed cross-electrophile coupling presents another powerful method. This approach can couple (hetero)aryl bromides with a difluoromethyl source, such as difluoromethyl 2-pyridyl sulfone, which is a crystalline and sustainably sourced reagent. chemrxiv.org While often applied to aryl bromides, the principles of nickel catalysis offer a promising avenue for the difluoromethylation of alkyl halides under mild conditions. chemrxiv.org Mechanistic studies suggest that the reactivity of the sulfone reagent is not solely dependent on its reduction potential but also on its ability to coordinate with the catalyst or cations in the reaction mixture. chemrxiv.org
Palladium-catalyzed fluorination, though commonly used for aryl compounds, also provides valuable insights into reagent and catalyst design. The development of specialized ligands, such as the biaryl monophosphine ligand AlPhos (L1), has enabled room-temperature fluorination of aryl triflates and bromides with high regioselectivity. acs.org The design of this ligand, which is less electron-rich than previous iterations, results in a more active catalyst system by influencing the final C–F bond-forming reductive elimination step. acs.org
A summary of relevant catalytic systems is presented below.
| Catalyst System | Reagents | Substrate Type | Key Features | Source(s) |
| I(I)/I(III) Catalysis | p-TolI (catalyst), Selectfluor® (oxidant), Amine·HF complex | α-(bromomethyl)styrenes | Inexpensive main group catalysis; mild conditions. | nih.gov |
| Nickel Catalysis | Nickel catalyst, Difluoromethyl 2-pyridyl sulfone | (Hetero)aryl bromides | Uses a stable, crystalline difluoromethyl source; applicable to scale-up. | chemrxiv.org |
| Palladium Catalysis | Pd(0) precatalyst, AlPhos (L1) ligand, AgF/KF | Aryl triflates and bromides | High regioselectivity at room temperature; ligand design is crucial. | acs.org |
Stereochemical Control and Regioselectivity Considerations in Difluorinated Systems
The introduction of fluorine atoms into a molecule significantly influences its stereochemical and regiochemical behavior. The control of these aspects is critical in the synthesis of complex molecules like this compound.
Stereochemical Control: The presence of fluorine can dramatically alter the conformational preferences of a molecule. beilstein-journals.orgbeilstein-journals.org In difluorinated systems, stereoelectronic effects such as the gauche effect and the anomeric effect play a crucial role in determining the stability of different conformers and isomers. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For example, in difluorinated pyrrolidine (B122466) rings, these effects can either enhance or mitigate the inherent conformational biases of the ring system. beilstein-journals.orgbeilstein-journals.org While five-membered rings may not accommodate these effects as ideally as six-membered rings, understanding these stereoelectronic interactions is key to predicting and controlling the three-dimensional structure of the final product. beilstein-journals.orgbeilstein-journals.org
Regioselectivity: Regioselectivity in the functionalization of difluorinated compounds is often dictated by the powerful electronic effects of the fluorine atoms. In gem-difluoroalkenes, the alkene is polarized due to a combination of sigma-induction and hyperconjugation from the fluorine atoms. nih.gov This results in the non-fluorinated carbon atom having a partial negative charge and the difluorinated carbon atom having a significant partial positive charge. nih.gov This polarization governs the site of attack for nucleophiles and electrophiles.
Nucleophilic Attack : In reactions with alkyl-substituted gem-difluoroalkenes, nucleophiles preferentially attack the more electropositive gem-difluorinated carbon. This selectivity is driven by the stabilization of the developing cationic charge at this position through hyperconjugation with the fluorine atoms. nih.gov
Radical Attack : In radical additions, O-based or S-based radicals also tend to add to the difluorinated position of the alkene. nih.gov
Reversal of Regioselectivity : The regioselectivity can be reversed in specific cases, such as with aryl-substituted substrates where the developing cationic charge is better stabilized at the benzylic position. nih.gov
In palladium-catalyzed fluorination reactions, achieving high regioselectivity can be challenging, particularly with substrates that have meta-substituents or para-electron-donating groups. acs.orgacs.org The formation of undesired regioisomers often occurs through a competing reaction pathway involving a Pd-aryne intermediate. acs.org However, the choice of solvent and catalyst can significantly influence the outcome. Switching to a less polar solvent like cyclohexane (B81311) can slow the deprotonation step that leads to the undesired aryne pathway, thereby improving regioselectivity. acs.org Furthermore, the use of highly effective ligands like AlPhos can provide the desired aryl fluorides with greater than 100:1 selectivity. acs.org
Scale-Up Synthesis and Considerations for Analogous Fluorinated Bromides
Transitioning the synthesis of fluorinated compounds from a laboratory to a larger, more industrial scale introduces a new set of challenges and considerations. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and robust.
Modern synthetic techniques like flow chemistry are increasingly being employed for the scalable production of organofluorine compounds. acs.org For instance, a method for preparing alkyl sulfonyl fluorides from alkyl bromides using photoredox catalysis has been successfully scaled up using a continuous stirred tank reactor cascade. acs.orgorganic-chemistry.org This approach highlights the potential of continuous processing to provide safe and efficient access to high-value fluorinated derivatives on a larger scale. acs.org
The scale-up of reactions involving potentially hazardous reagents, such as difluorocarbene, requires careful planning. A difluorocarbene-induced ring-opening reaction has been successfully scaled up to produce gram quantities of a brominated product. researchgate.net The development of such protocols is essential for making these types of fluorinated building blocks more accessible for further synthetic applications. researchgate.net Similarly, nickel-catalyzed difluoromethylation methods have been demonstrated to be applicable for benchtop scale-up under mild conditions, making them attractive for practical synthesis. chemrxiv.org
When considering the synthesis of analogous fluorinated bromides, the reactivity and stability of both the starting materials and products are key. For example, the synthesis of 3-bromo-1,1,1-trifluoropropane (B1271859) via the addition of hydrogen bromide to 3,3,3-trifluoropropene (B1201522) is performed at high temperatures (300–420 °C) with short contact times over an activated carbon catalyst. Such conditions would need to be adapted for difluoro derivatives to achieve similar efficiency and selectivity.
Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl 1,1 Difluoropentane
Reactivity Profiles of the Bromomethyl Group in 3-(Bromomethyl)-1,1-difluoropentane
The bromomethyl group is a versatile handle for a variety of chemical transformations, including nucleophilic substitutions, radical reactions, and eliminations.
The primary carbon atom of the bromomethyl group is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This is a classic SN2 reaction pathway. However, the reactivity of such fluorinated substrates can be complex. While the primary nature of the carbon suggests facile substitution, the electronic effects of the distant gem-difluoro group must be considered. Traditional two-electron pathways involving the displacement of halides by nucleophiles can face challenges in highly fluorinated systems due to the diminished reactivity of fluorinated carbon centers. nih.gov
Unactivated primary alkyl bromides can undergo nucleophilic substitution reactions with various nucleophiles. cas.cn For instance, the reaction with difluoro(phenylsulfonimidoyl)methylating agents has been shown to be effective for primary alkyl bromides. cas.cn Palladium-catalyzed nucleophilic substitutions have also been employed for related fluorinated allyl systems, indicating a potential pathway for more complex coupling reactions. pharm.or.jp
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Reaction Conditions |
|---|---|---|
| Cyanide (e.g., NaCN) | Nitrile | Polar aprotic solvent |
| Azide (e.g., NaN₃) | Alkyl Azide | Various solvents |
| Hydroxide (e.g., NaOH) | Primary Alcohol | Aqueous or alcoholic solvent |
| Alkoxide (e.g., NaOCH₃) | Ether | Williamson ether synthesis |
| Thiolate (e.g., NaSH) | Thiol | Polar solvent |
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage when subjected to heat or light, initiating radical chain reactions. libretexts.orgpressbooks.pub This process is fundamental to the free-radical halogenation of alkanes. libretexts.orgmsu.edu The initiation step involves the breaking of the weakest bond, which in this case would be the C-Br bond, to form an alkyl radical and a bromine atom. pressbooks.pubmsu.edu This reactivity is analogous to benzylic bromination, where an N-bromosuccinimide (NBS) reagent is often used to generate a bromine radical that abstracts a hydrogen to form a stabilized radical. chemistrysteps.com In the case of this compound, the primary radical formed would be less stable than a benzylic radical, but still capable of participating in further reactions.
The generation of radical intermediates allows for a different set of transformations compared to ionic pathways. For example, radical addition reactions to alkenes or alkynes could be initiated by the radical derived from this compound.
When treated with a strong, sterically hindered base, this compound can undergo elimination reactions. The most likely pathway is an E2 elimination, where the base abstracts a proton from the carbon adjacent to the bromomethyl group (C3), leading to the formation of an alkene. This would result in the formation of 3-methylene-1,1-difluoropentane. The regioselectivity of this elimination is dictated by the availability of abstractable protons. Related compounds, such as 3-(bromomethyl)-2,2-difluoropentane, are known to undergo elimination reactions under basic conditions. smolecule.com Furthermore, β-elimination is a common strategy for forming alkenes from alkyl halides. cas.cn
Table 2: Potential Elimination Products
| Base | Product | Reaction Type |
|---|---|---|
| Potassium tert-butoxide | 3-Methylene-1,1-difluoropentane | E2 Elimination |
Transformations Involving the 1,1-Difluoropentane Core
The 1,1-difluoropentane core is generally more stable than the bromomethyl group, but it can participate in specific transformations, particularly under more forcing conditions or with specific catalysts.
The geminal difluoride group is known for its high metabolic stability, a property that makes it a desirable feature in many pharmaceutical and agrochemical compounds. nih.gov The C-F bond is the strongest single bond to carbon, making the gem-difluoro moiety relatively inert to many chemical reagents.
However, the C-F bond is not completely unreactive. Transition metal catalysts can activate C-F bonds, enabling a range of functionalization reactions. nih.gov For example, gem-difluoroalkenes can undergo reactions that proceed through β-fluoride elimination. nih.govnih.gov While this compound is an alkane, these studies on alkenes highlight the potential for C-F bond activation under specific catalytic conditions. Frustrated Lewis pairs have also been shown to mediate the monoselective C-F activation of geminal difluoroalkanes. nih.gov
The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of adjacent carbon centers. This effect, transmitted through the carbon chain, can impact the acidity of neighboring C-H bonds and the stability of any charged intermediates that might form nearby. The presence of halogens on a carbon chain is known to affect the rates of nucleophilic substitution reactions at other positions in the molecule. bris.ac.uk While the gem-difluoro group is at the C1 position, its inductive effect could have a minor influence on reactions occurring at the C3 position where the bromomethyl group is located.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(Bromomethyl)-2,2-difluoropentane |
| N-bromosuccinimide (NBS) |
| 3-Methylene-1,1-difluoropentane |
| Potassium tert-butoxide |
| Sodium ethoxide |
| Sodium cyanide |
| Sodium azide |
| Sodium hydroxide |
| Sodium methoxide |
Mechanistic Elucidation of Key Transformations
Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing novel synthetic applications. The presence of both a bromo- and a difluorinated moiety on the same carbon framework gives rise to complex electronic and steric effects that influence reaction pathways.
Kinetic studies are fundamental to understanding the factors that govern the speed of chemical reactions involving this compound. Such studies typically involve monitoring the concentration of reactants and products over time under controlled conditions to determine the reaction order, rate constant, and activation energy.
For instance, in nucleophilic substitution reactions, the rate at which the bromide is displaced by a nucleophile can be quantified. The reaction rate is influenced by the nature of the nucleophile, the solvent, and the temperature. The presence of the electron-withdrawing difluoromethyl group at the 3-position can exert a significant influence on the reaction rate, primarily through inductive effects.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | Initial [this compound] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁵ |
Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of this compound, labeling specific atoms can help elucidate the nature of bond-breaking and bond-forming steps.
For example, to confirm an SN2 mechanism, one could synthesize this compound with a carbon-13 (¹³C) label at the bromomethyl carbon. Upon reaction with a nucleophile, the position of the ¹³C label in the product would confirm whether the nucleophile attacked that specific carbon.
Another insightful experiment would involve using a deuterated analog, such as 3-(bromodeuteriomethyl)-1,1-difluoropentane. The absence of a significant kinetic isotope effect (KIE) would further support an SN2 pathway, as the C-H (or C-D) bond is not broken in the rate-determining step.
Table 2: Illustrative Isotopic Labeling Experiment for Nucleophilic Substitution
| Labeled Reactant | Nucleophile | Expected Product (SN2) | Mechanistic Insight |
| 3-(Bromo-¹³CH₂)-1,1-difluoropentane | Nu⁻ | Nu-¹³CH₂-CH(CH₂CH₃)CH₂F₂ | Confirms direct attack at the labeled carbon. |
| 3-(Bromodeuteriomethyl)-1,1-difluoropentane | Nu⁻ | Nu-CDH-CH(CH₂CH₃)CH₂F₂ | Absence of KIE supports SN2 over elimination pathways. |
These experiments, though hypothetical for this specific compound, are standard methods for mechanistic elucidation in organic chemistry.
The identification of reaction intermediates, even if they are transient, is crucial for constructing a complete mechanistic picture. For reactions of this compound, this could involve spectroscopic techniques or trapping experiments.
In potential elimination reactions, where a strong base is used, the formation of a carbocation or a carbanion intermediate could be proposed. For instance, a strong base could abstract a proton from the carbon adjacent to the bromomethyl group, leading to an E2 elimination. Alternatively, under conditions that favor an E1 mechanism, the initial loss of the bromide ion would generate a primary carbocation. However, primary carbocations are generally unstable. The presence of the electron-withdrawing difluoromethyl group would further destabilize an adjacent carbocation, making an E1 pathway less likely.
Spectroscopic methods such as NMR or IR could be employed at low temperatures to detect the presence of short-lived intermediates. Trapping experiments, where a reactive species is added to the reaction mixture to intercept and form a stable product with the intermediate, can also provide evidence for its existence. For example, if a carbocation intermediate were formed, it could be trapped by a nucleophilic solvent.
While specific experimental identification of intermediates for reactions of this compound is not widely reported in the literature, the principles of physical organic chemistry allow for reasoned predictions of their nature based on the reactivity of similar halogenated alkanes.
Applications of 3 Bromomethyl 1,1 Difluoropentane As a Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
The distinct reactivity of the carbon-bromine bond and the presence of the difluoro group make 3-(Bromomethyl)-1,1-difluoropentane a strategic precursor for synthesizing more elaborate molecular architectures, including those containing fluorine, which are often challenging to access through other means.
The incorporation of fluorine into organic molecules can significantly alter their biological and chemical properties. ku.edu Fluoroalkenes, for instance, can serve as isosteric mimics of amide bonds, while difluorinated carbocycles are prevalent motifs in medicinal chemistry.
This compound can theoretically serve as a precursor to these structures. The bromomethyl group provides a handle for initiating reactions such as dehydrobromination (elimination) to yield a corresponding fluoroalkene. Furthermore, through multi-step synthetic sequences, the reactive nature of the C-Br bond can be exploited to construct larger frameworks that can subsequently undergo intramolecular cyclization, leading to the formation of difluorinated cycloalkanes. The gem-difluoromethylene group is a stable and moderately electrophilic species that is often incorporated into molecules to enhance their properties. cas.cn
Heterocyclic compounds are fundamental to medicinal and materials chemistry. The electrophilic nature of the bromomethyl group in this compound makes it an ideal substrate for reactions with a wide range of nucleophiles, facilitating the construction of various heterocyclic systems. By reacting with dinucleophilic species containing nitrogen, oxygen, or sulfur, the compound can be used to form saturated or unsaturated rings, incorporating the difluoropentyl side chain.
| Nucleophilic Partner | Potential Heterocyclic Product |
| Ammonia/Primary Amines | Aziridines, Azetidines, Pyrrolidines |
| Hydrazine Derivatives | Pyrazolidines |
| Hydroxylamine | Oxazolidines |
| Thiols/Thiourea | Thietanes, Thiazolidines |
This synthetic versatility allows for the generation of novel heterocyclic scaffolds decorated with a difluorinated alkyl chain, a desirable feature for tuning molecular properties.
Integration into Pharmaceutical and Agrochemical Intermediates
The introduction of fluorine is a well-established strategy in the design of bioactive molecules to improve metabolic stability, binding affinity, and lipophilicity. As a fluorinated building block, this compound is categorized as a key intermediate for the pharmaceutical and agrochemical sectors. bldpharm.com
Fragment-based drug discovery (FBDD) is a rational approach to lead generation that involves screening small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. drughunter.commdpi.com These initial hits are then optimized and grown into more potent, drug-like molecules. drughunter.comnih.gov
This compound is well-suited for FBDD campaigns for several reasons:
Fluorine Content : The gem-difluoro group is a valuable motif in medicinal chemistry, acting as a bioisostere for carbonyls or hydroxyls and enhancing metabolic stability. cas.cn
Reactive Handle : The bromomethyl group provides a specific, reactive point for "fragment growing" or "fragment linking," where the initial fragment is elaborated or combined with other fragments to improve binding affinity. nih.gov
Physicochemical Properties : The alkyl and difluoro components of the molecule provide a desirable balance of lipophilicity and polarity, which is crucial for fragment screening.
| FBDD Principle | Application of this compound |
| Fragment Screening | The core difluoropentane structure can be screened for weak binding to a target protein. |
| Structure-Based Design | If a hit is identified, the bromomethyl group offers a defined vector for synthetic elaboration based on structural data (e.g., X-ray crystallography). nih.gov |
| Fragment Growing | The C-Br bond can be replaced by coupling new chemical moieties to explore the binding pocket and increase potency. drughunter.com |
| Fragment Linking | The compound can be linked to another fragment that binds in an adjacent pocket to create a more potent lead compound. nih.gov |
Similar to pharmaceuticals, the development of modern agrochemicals, such as herbicides, insecticides, and fungicides, often leverages the unique properties imparted by fluorine. The inclusion of fluorinated groups can enhance the efficacy, selectivity, and environmental persistence profile of an active ingredient. The use of this compound as a synthetic intermediate allows for the systematic introduction of the difluoropentyl moiety into potential agrochemical candidates, enabling the exploration of new chemical space in the search for more effective and safer crop protection agents.
Potential in Materials Science and Polymer Chemistry
The utility of this compound extends to materials science, where it is classified as a material building block. bldpharm.com The presence of the gem-difluoro group can bestow unique properties upon polymers and other materials, such as increased thermal stability, chemical resistance, and specific surface properties like hydrophobicity.
The reactive bromomethyl group can be used in several ways:
Initiator/Monomer in Polymerization : It can serve as an initiating site for certain types of polymerization reactions.
Polymer Modification : It can be used to graft the difluoropentyl group onto existing polymer backbones, thereby modifying their surface properties or bulk characteristics.
Synthesis of Fluorinated Surfactants : The combination of a polarizable reactive group and a nonpolar, fluorinated chain makes it a potential precursor for specialty surfactants.
This potential allows for the creation of advanced materials with tailored properties for applications in electronics, coatings, and specialty polymers.
Monomer or Cross-linking Agent for Fluorinated Polymers
There is currently no available scientific literature detailing the polymerization of this compound as a monomer to create fluorinated polymers. Similarly, its application as a cross-linking agent in polymerization processes is not documented in accessible research.
Precursor for Specialty Fluorinated Materials
While the structure of this compound suggests potential as a building block in organic synthesis due to its reactive bromomethyl group and the presence of fluorine atoms, there are no specific examples in the surveyed literature of its use as a precursor for the synthesis of specialty fluorinated materials.
Computational and Theoretical Investigations of 3 Bromomethyl 1,1 Difluoropentane
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 3-(Bromomethyl)-1,1-difluoropentane would be fundamentally determined by the interplay of its constituent atoms and their spatial arrangement. An analysis would involve mapping the electron density to understand chemical reactivity and bonding characteristics.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO would likely be associated with the lone pairs of the bromine atom, making it the primary site for nucleophilic attack. The LUMO would be anticipated to be localized around the antibonding orbitals of the carbon-bromine and carbon-fluorine bonds, indicating these as the sites for electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, would provide insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Charge Distribution and Electrostatic Potential Mapping
A quantitative analysis of the charge distribution would reveal the partial charges on each atom within this compound. Due to the high electronegativity of fluorine and bromine, the carbon atoms bonded to them (C1 and the bromomethyl carbon) would exhibit positive partial charges, while the halogen atoms would carry negative partial charges. An electrostatic potential map would visually represent these charge distributions, with red areas indicating regions of high electron density (negative potential) and blue areas signifying regions of low electron density (positive potential). This mapping is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.
Conformational Analysis and Energy Landscapes
The flexibility of the pentane (B18724) chain allows this compound to exist in various spatial arrangements or conformations. A thorough conformational analysis would identify the most stable structures and the energy barriers between them.
Global Minimum Conformations and Isomerism
The global minimum conformation represents the most stable three-dimensional structure of the molecule, corresponding to the lowest point on its potential energy surface. For this compound, this would involve the rotation around the C-C single bonds to minimize steric hindrance and optimize electrostatic interactions. The molecule possesses a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S isomers). Each enantiomer would have its own set of conformers.
Rotational Barriers and Dynamic Properties
The rotation around the single bonds in the molecule is not entirely free and is hindered by energy barriers. These rotational barriers can be calculated to understand the dynamic behavior of the molecule. The energy profile for rotation around the C2-C3 and C3-C4 bonds would be of particular interest, as these would dictate the relative orientations of the bulky bromomethyl and difluoromethyl groups. Higher energy barriers would correspond to less flexible regions of the molecule.
Stereoelectronic Effects, including the Fluorine Gauche Effect
Stereoelectronic effects, which involve the interaction between electron orbitals and their spatial orientation, would play a significant role in determining the conformational preferences of this compound. One notable phenomenon is the fluorine gauche effect, where a gauche arrangement between a fluorine atom and another electronegative group or a lone pair can be more stable than the anti-periplanar conformation. In the case of this compound, the interaction between the C-F bonds and the C-Br bond, as well as interactions involving the lone pairs on the halogen atoms, would influence the conformational landscape.
Computational Modeling of Reaction Pathways
Computational modeling is a powerful tool for understanding the intricacies of chemical reactions. For a molecule like this compound, such studies would be invaluable in predicting its reactivity, particularly in nucleophilic substitution and elimination reactions. However, a thorough search of scientific databases and computational chemistry literature reveals a lack of specific studies modeling the reaction pathways of this compound.
Transition State Characterization and Activation Energies
The characterization of transition states and the calculation of activation energies are fundamental to understanding reaction kinetics. These parameters, typically determined using methods like Density Functional Theory (DFT), provide insight into the energy barriers that must be overcome for a reaction to proceed. In the context of this compound, this would involve modeling the approach of a nucleophile or a base and mapping the potential energy surface to locate the highest energy point along the reaction coordinate.
Hypothetical Data Table for Nucleophilic Substitution (SN2):
While no experimental or calculated data exists, a hypothetical data table for a potential SN2 reaction with a generic nucleophile (Nu⁻) could be structured as follows. The values presented are purely illustrative and are not based on actual research findings.
| Reaction Coordinate | Change in C-Br Bond Length (Å) | Change in C-Nu Bond Length (Å) | Relative Energy (kcal/mol) |
| Reactants | 0 | ∞ | 0 |
| Transition State | +0.4 | -1.2 | Value Undetermined |
| Products | ∞ | 0 | Value Undetermined |
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. Computational models, such as implicit solvent models (e.g., PCM, SMD) or explicit solvent simulations, are used to predict these effects. For this compound, studying the impact of polar protic, polar aprotic, and nonpolar solvents on its reactions would be crucial for synthetic applications. For instance, polar aprotic solvents would likely favor SN2 reactions, while polar protic solvents might facilitate SN1 pathways or E1 eliminations, though specific computational studies are not available to confirm this for the title compound.
DFT and Ab Initio Calculations in Predicting Reactivity
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for predicting molecular properties and reactivity. These first-principles calculations could elucidate the electronic structure, molecular orbitals (HOMO-LUMO gap), and electrostatic potential of this compound, all of which are critical in predicting its chemical behavior.
General studies on fluorinated alkyl bromides suggest that the presence of fluorine atoms can significantly alter the reactivity compared to their non-fluorinated analogs through inductive effects. nih.govbris.ac.uk These effects would influence the partial charges on the carbon atoms and the stability of potential carbocation intermediates or transition states. However, without specific calculations for this compound, any discussion of its reactivity based on these principles remains speculative.
Illustrative Data Table of Calculated Properties:
The following table illustrates the type of data that could be generated from DFT calculations for this compound. The values are hypothetical and serve only as a structural example.
| Calculated Property | Method | Basis Set | Hypothetical Value |
| Dipole Moment | B3LYP | 6-31G | Value Undetermined |
| HOMO Energy | B3LYP | 6-31G | Value Undetermined |
| LUMO Energy | B3LYP | 6-31G | Value Undetermined |
| Mulliken Charge on C-Br | B3LYP | 6-31G | Value Undetermined |
Emerging Research Frontiers and Future Perspectives for 3 Bromomethyl 1,1 Difluoropentane
Novel Methodologies for Selective Functionalization
The dual reactivity of 3-(Bromomethyl)-1,1-difluoropentane, stemming from its C-Br bond and the influence of the adjacent difluoromethylene group, presents both a challenge and an opportunity for selective chemical transformations. Traditional nucleophilic substitution at the bromomethyl site is a primary route for derivatization, but recent research has focused on more sophisticated and selective methods for functionalizing fluorinated alkyl bromides.
One major frontier is the use of open-shell radical-mediated processes. These methods can operate under mild conditions and exhibit orthogonal reactivity compared to traditional ionic pathways. For instance, research has demonstrated the successful fluorination of alkyl bromides using a silyl (B83357) radical-mediated chain process. princeton.edu This approach utilizes a photosensitizer, such as benzophenone, and a silyl radical precursor to achieve C-Br bond activation and subsequent reaction. princeton.edu This methodology is notable for its compatibility with various functional groups, including those found in complex molecules like nucleosides and amino acids, suggesting its potential applicability to this compound for creating novel fluorinated scaffolds. princeton.edu
| Substrate Type | Product | Yield (%) |
| Primary Alkyl Bromide | Primary Alkyl Fluoride (B91410) | 86 |
| β-bromoamine | β-fluoroamine | 83 |
| Monosaccharide Bromide | α-fluoro Monosaccharide | 85-90 |
This table illustrates the yields of fluorination for various alkyl bromides using a silyl radical-mediated open-shell mechanism, demonstrating the method's broad applicability. princeton.edu
Another promising area is the application of hypervalent iodine chemistry. bris.ac.uk While often used for fluorination, these reagents can also mediate other complex transformations. For example, α-(bromomethyl)styrenes have been converted into 1,1-difluorinated products using I(I)/I(III) catalysis, showcasing a method to construct gem-difluoro units. researchgate.net Adapting such strategies could allow for modifications at or near the difluorinated center of the pentane (B18724) chain, rather than just at the bromomethyl group. The stereoelectronic gauche effect, intrinsic to 1,2-difluoro motifs, often plays a critical role in directing the selectivity of these reactions, a factor that would be influential in the conformational behavior and reactivity of derivatives of this compound. researchgate.net
Green Chemistry Approaches in the Synthesis and Application of the Compound
The synthesis and use of fluorinated compounds are increasingly scrutinized through the lens of green chemistry, aiming to reduce environmental impact and improve sustainability. Key challenges in organofluorine chemistry include the use of hazardous fluorinating agents and the generation of waste. nih.gov
A significant green chemistry advancement is the development of safer and more accessible fluorinating agents. Researchers have successfully utilized potassium fluoride (KF), an inexpensive and safe salt, to create a highly effective liquid fluorinating reagent by complexing it with tetrabutylammonium (B224687) bromide in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). eurekalert.org This novel complex is non-hygroscopic and highly soluble in organic solvents, overcoming the primary limitations of using KF directly. eurekalert.org Such an approach could be integrated into the synthesis of this compound or its precursors, providing a more sustainable pathway that avoids more hazardous traditional reagents.
| Reagent | Key Property | Green Chemistry Advantage |
| Traditional Bu₄NF | High hygroscopicity | - |
| Potassium Fluoride (KF) | Poor solubility in organic solvents | Safe and affordable |
| Bu₄NF(HFIP)₃ Complex | Low hygroscopicity, high solubility | Utilizes safe KF, simpler and inexpensive synthesis |
This table compares the properties of traditional and newly developed fluorinating agents, highlighting the green chemistry benefits of the KF-based complex. eurekalert.org
Furthermore, the concept of "repurposing" fluorinated gases (F-gases), which are potent greenhouse gases, presents a major opportunity. nih.gov Developing chemical pathways to convert F-gas waste streams into valuable building blocks like this compound would create a circular economy for fluorine. nih.gov This strategy addresses both the environmental problem of F-gas emissions and the sustainability issue of relying on mined fluorspar (CaF₂) as the primary fluorine source. nih.gov
Interdisciplinary Research Avenues Involving Fluorinated Bromides
Fundamental studies into the reaction dynamics of fluorinated alkyl halides are crucial for predicting their behavior in complex biological systems. For example, crossed-beam and flow tube experiments investigating the reaction of fluoride ions with ethyl iodide (CH₃CH₂I) versus its fluorinated analogue (CF₃CH₂I) reveal dramatic differences in reaction pathways. rsc.org While the non-fluorinated version heavily favors an E2 elimination reaction, β-fluorination suppresses this pathway and promotes Sₙ2 substitution. rsc.org Understanding these intrinsic reactivities is essential for designing molecules like derivatives of this compound that will react selectively within a biological environment, for instance, in the design of targeted covalent inhibitors.
| Reactant | Primary Ionic Product | Dominant Reaction Pathway |
| F⁻ + CH₃CH₂I | I⁻ | E2 (Elimination) |
| F⁻ + CF₃CH₂I | I⁻ | Sₙ2 (Substitution) |
This table summarizes the differing reaction outcomes for fluorinated vs. non-fluorinated ethyl iodide, illustrating the profound effect of fluorine on chemical reactivity. rsc.org
The application of ¹⁹F NMR spectroscopy is another powerful interdisciplinary tool. Since fluorine is virtually absent in biological tissues, ¹⁹F-containing molecules can be used as probes to study molecular interactions and biological processes without background noise. nih.gov Derivatives of this compound could be developed as imaging agents or as tools to investigate enzyme binding pockets. nih.gov
Unaddressed Challenges and Opportunities in the Field
Despite significant progress, several challenges and opportunities remain in the field of fluorinated bromides. A primary challenge is the limited commercial availability of structurally diverse and complex fluorinated building blocks. nih.gov While simple fluorinated motifs are accessible, compounds like this compound are not commodity chemicals, which can stifle innovation in downstream applications. Developing more robust, scalable, and cost-effective syntheses for such compounds is a critical unaddressed need.
Another challenge lies in fully predicting the biological consequences of fluorination. researchgate.net While often beneficial, the introduction of fluorine can lead to unexpected metabolic pathways or off-target effects. A deeper, more predictive understanding of how specific fluorinated motifs interact with metabolic enzymes is needed to guide rational drug design. researchgate.netscilit.com
The opportunities, however, are vast. There is great potential in using fluorinated building blocks to tackle major health challenges, such as antibiotic resistance. The development of novel fluorinated agents that can disrupt bacterial biofilms or evade resistance mechanisms is a promising frontier. researchgate.net Furthermore, the unique electronic properties of fluorinated compounds make them candidates for applications in materials science, such as in the development of n-type organic semiconductors. researchgate.net The strategic functionalization of this compound could lead to new materials with tailored electronic and physical properties. The continued development of synthetic methods and a deeper understanding of fluorine's effects will undoubtedly unlock new and valuable applications for this versatile chemical entity. researchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-(Bromomethyl)-1,1-difluoropentane, and how do reaction parameters influence selectivity?
- Methodological Answer : The synthesis typically involves halogenation and nucleophilic substitution. For example, bromination of a pre-fluorinated precursor (e.g., 1,1-difluoropentane) using N-bromosuccinimide (NBS) under radical initiation conditions can introduce the bromomethyl group. Reaction temperature and solvent polarity critically affect selectivity: polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the bromomethyl site, while non-polar solvents may stabilize radical intermediates . The presence of difluoromethyl groups may sterically hinder reactions, requiring optimized stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies the chemical environment of fluorine atoms, with shifts typically between -100 to -150 ppm for CF₂ groups .
- ¹H NMR : The bromomethyl proton (CH₂Br) appears as a triplet (~δ 3.4–3.8 ppm) due to coupling with adjacent fluorines.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~196.03 g/mol for C₅H₉BrF₂) and isotopic patterns for bromine .
Q. What are the primary challenges in purifying this compound, and what methods are recommended?
- Methodological Answer : Challenges include separating brominated byproducts and minimizing hydrolysis. Fractional distillation under reduced pressure (boiling point ~120–140°C estimated) or silica gel chromatography with hexane/ethyl acetate (9:1) is effective. Stabilization with anhydrous Na₂SO₄ during workup prevents decomposition .
Advanced Research Questions
Q. How does the difluoro substitution at the 1-position influence the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing CF₂ group increases the electrophilicity of the adjacent carbon, enhancing SN₂ reactivity. However, steric hindrance from fluorine atoms may reduce accessibility to nucleophiles. Computational studies (DFT) show a 10–15% decrease in activation energy for SN₂ pathways compared to non-fluorinated analogs. Experimental validation using kinetic isotope effects (KIEs) or Hammett plots is recommended .
Q. What computational methods are employed to predict the stability and reaction pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models bond dissociation energies (BDEs) for C-Br and C-F bonds. Molecular dynamics simulations predict solvent effects on reaction trajectories. For example, solvation in THF stabilizes transition states by 5–8 kcal/mol compared to gas-phase calculations .
Q. How can kinetic and thermodynamic control be applied to optimize the synthesis of this compound?
- Methodological Answer :
- Kinetic Control : Low temperatures (-20°C) favor radical bromination over elimination, suppressing alkene byproducts.
- Thermodynamic Control : Prolonged heating (60–80°C) in the presence of a weak base (e.g., K₂CO₃) drives equilibration toward the more stable product. Monitoring via GC-MS or in-situ IR ensures reaction progress .
Contradictions & Limitations
- and report solubility in organic solvents, but no data exists for the target compound. Extrapolation from analogs may overestimate stability in polar media.
- Synthesis protocols for cyclobutane analogs (e.g., 3-(Bromomethyl)-1,1-difluorocyclobutane ) differ due to ring strain, limiting direct applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
